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Compound of Interest

Compound Name: 5-Bromo-3-methylbenzofuran

Cat. No.: B1280059 Get Quote

Brominated Benzofuran Derivatives: A Comparative
Study of Biological Activity
Brominated benzofuran derivatives have emerged as a significant class of heterocyclic

compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological

activities. The incorporation of bromine atoms into the benzofuran scaffold often enhances the

biological potency of the parent molecule, a phenomenon attributed to the halogen's ability to

form halogen bonds and increase lipophilicity, thereby improving membrane permeability and

binding affinity to target enzymes or receptors. This guide provides a comparative overview of

the antimicrobial, anticancer, and anti-inflammatory activities of various brominated benzofuran

derivatives, supported by experimental data and methodologies.

Antimicrobial Activity
Brominated benzofurans have shown considerable efficacy against a range of bacterial and

fungal pathogens. The position and number of bromine substituents on the benzofuran ring and

associated aryl groups play a crucial role in determining the antimicrobial spectrum and

potency.

Table 1: Comparative Antimicrobial Activity of Brominated Benzofuran Derivatives
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Compound/Derivati
ve

Target Organism(s)
Activity Metric
(MIC)

Reference(s)

5-bromo & 4'-bromo

substituted

benzofuran

Various bacterial

strains
29.76 - 31.96 µmol/L [1][2]

5-bromo & 4'-bromo

substituted

benzofuran

Various fungal strains 12.50 - 66.49 µmol/L [2]

Methyl 4-bromo-6-

(dibromoacetyl)-5-

hydroxy-2-methyl-1-

benzofuran-3-

carboxylate (III)

Gram-positive

bacteria (e.g., S.

aureus)

50 - 200 µg/mL [3]

Methyl 4-chloro-6-

(dichloroacetyl)-5-

hydroxy-2-methyl-1-

benzofuran-3-

carboxylate (VI)

Candida albicans, C.

parapsilosis
100 µg/mL [3]

1-(Thiazol-2-

yl)pyrazoline

derivative (19)

Gram-negative

bacteria

Excellent activity

(Inhibitory Zone: 25

mm)

[1][2]

1-(Thiazol-2-

yl)pyrazoline

derivative (19)

Gram-positive

bacteria

Good activity

(Inhibitory Zone: 20

mm)

[1][2]

Structure-Activity Relationship (SAR) Insights:

Compounds with two bromo substituents, one on the C-5 position of the benzofuran ring and

another on the C-4 position of a phenyl ring, exhibit excellent antibacterial and antifungal

activity.[1][2]

The presence of electron-withdrawing groups, particularly at the para position of an attached

aromatic ring, tends to increase antimicrobial potential.[2]
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For some derivatives, inhibitory activity against Gram-negative bacteria has been observed

to be higher than against Gram-positive bacteria.[1]

Anticancer Activity
The cytotoxic potential of brominated benzofuran derivatives against various cancer cell lines is

a promising area of research. These compounds have been shown to induce apoptosis and

inhibit key signaling pathways involved in cancer progression.[4][5][6]

Table 2: Comparative Anticancer Activity of Brominated Benzofuran Derivatives
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Compound/Derivati
ve

Cancer Cell Line(s)
Activity Metric
(IC₅₀)

Reference(s)

Bromo derivative 14c

(oxadiazole

conjugate)

HCT116 (Colon

Cancer)
3.27 µM [5]

Derivative with

bromine on methyl

group at C-3

K562 (Leukemia),

HeLa (Cervical

Cancer)

High cytotoxicity

1-((2-(2-(benzyloxy)

phenyl)-5-

methoxybenzofuran-4-

yl) methyl)-n,

ndimethylpiperidin-4-

amine

SQ20B (Head and

Neck Cancer)
0.46 µM [6]

Methyl 7-acetyl-5-

bromo-3-

(bromomethyl)-6-

hydroxy-1-

benzofuran-2-

carboxylate (7)

- (Antifungal synergist) - [3]

5-bromo-7-[2-

(diethylamino)ethoxy]-

6-methoxy-1-

benzofuran-2-

carboxylate (5)

Human cancer cell

lines

Significant cytotoxic

activity
[3]

Fluorinated

benzofuran with

bromine

HCT116 (Colorectal

adenocarcinoma)

~70% proliferation

inhibition
[7]

Mechanistic Insights:

The presence of bromine atoms, particularly when introduced to a methyl or acetyl group

attached to the benzofuran system, can significantly increase cytotoxicity.[4]
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Some derivatives induce apoptosis in cancer cells, as indicated by the increased activity of

caspase 3/7.[4]

Inhibition of signaling pathways crucial for cancer cell survival, such as the mTOR pathway,

has been identified as a mechanism of action for certain brominated benzofurans.[6]

The bromo-oxadiazole derivative 14c has been shown to induce apoptosis by decreasing

glycogen synthase kinase-3β (GSK3β) and suppressing NF-κB activity.[5]

Anti-inflammatory Activity
Brominated benzofurans have also been investigated for their anti-inflammatory properties. The

bromine atom is often crucial for this activity, with its presence enhancing the inhibition of key

inflammatory mediators.[7]

Table 3: Comparative Anti-inflammatory Activity of Brominated Benzofuran Derivatives
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Compound/De
rivative

Assay/Model
Target/Mediato
r

Activity Metric
(IC₅₀) / %
Inhibition

Reference(s)

Aza-benzofuran

derivative

(Compound 1)

LPS-stimulated

RAW 264.7 cells

Nitric Oxide (NO)

Production
17.31 µM [8]

Aza-benzofuran

derivative

(Compound 3)

LPS-stimulated

RAW 264.7 cells

Nitric Oxide (NO)

Production
16.5 µM [8]

Fluorinated

benzofuran with

bromine

(Compound 2)

Macrophages
IL-6, CCL2, NO,

PGE2
IC₅₀: 1.2-20.5 µM [7]

Benzofuran

derivative

(Compound 6b)

Carrageenan-

induced rat paw

oedema

Oedema Volume
71.10% inhibition

at 2h
[9]

Piperazine/benzo

furan hybrid

(Compound 5d)

LPS-stimulated

RAW 264.7 cells

Nitric Oxide (NO)

Production
52.23 µM [10]

Mechanistic Insights:

Structure-activity relationship studies suggest that bromine is an important structural feature

for the anti-inflammatory effect of benzofuran derivatives.[7]

These compounds can suppress lipopolysaccharide (LPS)-stimulated inflammation by

inhibiting the expression and secretion of inflammatory mediators like nitric oxide (NO),

cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[7][8]

The anti-inflammatory mechanism may involve the inhibition of the NF-κB and MAPK

signaling pathways, which are critical regulators of the inflammatory response.[10]

Experimental Protocols
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Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the

lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates.

Colonies are then suspended in a sterile saline solution to a turbidity equivalent to the 0.5

McFarland standard. This suspension is further diluted to achieve a final inoculum

concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Compound Preparation: The brominated benzofuran derivatives are dissolved in a suitable

solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-

adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension.

The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours

for fungi.

Determination of MIC: The MIC is determined as the lowest concentration of the compound

at which no visible growth (turbidity) is observed.

Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability, proliferation, and cytotoxicity.

Cell Seeding: Cancer cells (e.g., HCT116, HeLa) are seeded into 96-well plates at a density

of 5,000-10,000 cells/well and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the brominated

benzofuran derivatives for a specified period (e.g., 48 or 72 hours).

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).

The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals

by metabolically active cells.
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Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent

(e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of approximately

570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that

inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced
Rat Paw Edema)
This is a standard in vivo model to screen for the acute anti-inflammatory activity of

compounds.[9][11]

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least

one week before the experiment.

Compound Administration: The animals are divided into groups. The test group receives the

brominated benzofuran derivative (administered orally or intraperitoneally), the control group

receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g.,

Diclofenac sodium).

Induction of Inflammation: One hour after drug administration, a 0.1 mL solution of 1%

carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat

to induce localized edema.

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1,

2, 3, and 4 hours after the carrageenan injection.

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group

relative to the control group.

Visualizations
The biological activities of brominated benzofuran derivatives are often mediated through their

interaction with key cellular signaling pathways.
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General Experimental Workflow for Biological Activity Screening
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Caption: Workflow for synthesis and biological evaluation of derivatives.
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Inhibition of NF-κB and MAPK Inflammatory Pathways
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Caption: Benzofuran derivatives inhibit key inflammatory signaling pathways.
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Induction of Apoptosis by Brominated Benzofurans
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Caption: Anticancer mechanisms involving apoptosis and pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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